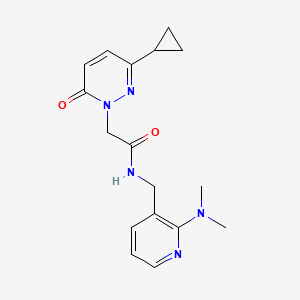![molecular formula C21H22N4OS B2786251 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034428-95-8](/img/structure/B2786251.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule. This compound features a complex structure incorporating a thieno[3,2-c]pyridine ring, a piperidine moiety, and a quinoxaline framework. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions:
Formation of the thieno[3,2-c]pyridine core: : This can be achieved via the cyclization of appropriate diene precursors under specific conditions (e.g., using palladium-catalyzed reactions).
Piperidine coupling: : The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated thieno[3,2-c]pyridine intermediate.
Quinoxaline incorporation: : Finally, the quinoxaline unit is attached through a condensation reaction involving a suitable quinoxaline precursor and the intermediate containing the piperidine-thieno[3,2-c]pyridine scaffold.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
High-efficiency synthesis routes with optimized yields.
Scalable reaction conditions, such as continuous flow reactors.
Use of robust catalysts and green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: : Possible at the thieno[3,2-c]pyridine moiety.
Reduction: : Hydrogenation could reduce the double bonds in the heterocyclic rings.
Substitution: : Especially nucleophilic substitutions on the piperidine and quinoxaline rings.
Oxidation: : Mild oxidants like hydrogen peroxide or stronger ones like potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines, thiols under basic conditions.
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Saturated derivatives of the initial compound.
Substitution: : Variety of substituted piperidine or quinoxaline derivatives.
科学的研究の応用
Chemistry:
Probe for Reaction Mechanisms: : Studying the reactivity of complex heterocyclic compounds.
Building Block for Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules.
Pharmacological Studies: : Potential lead compound for drug discovery, especially targeting central nervous system disorders.
Therapeutic Potential: : Investigated for activities such as anti-inflammatory, antiviral, or anticancer properties.
Specialty Chemicals: : Employed in the development of novel materials or catalysts.
作用機序
The compound exerts its biological effects through interactions with molecular targets, such as enzymes or receptors. The precise mechanism often involves binding to active sites or modulating signaling pathways. For example:
Molecular Targets: : Could include kinases, proteases, or neurotransmitter receptors.
Pathways Involved: : Modulation of pathways like the MAPK/ERK pathway or inhibition of specific enzymes involved in disease processes.
類似化合物との比較
Similar Compounds:
(4-(4-phenylpiperazin-1-yl)quinoline derivatives: : Known for their CNS activity.
Thieno[3,2-c]pyridine derivatives: : Studied for their anti-cancer properties.
Quinoxaline-based compounds: : Investigated for a range of biological activities including antimicrobial and antiviral properties.
Structural Hybrid: : Unique combination of three heterocyclic systems, which might confer a distinct biological profile.
Versatility: : Potential to interact with multiple biological targets due to the diverse functional groups present.
This is a detailed overview of the compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds
特性
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(19-13-22-17-3-1-2-4-18(17)23-19)24-9-5-16(6-10-24)25-11-7-20-15(14-25)8-12-27-20/h1-4,8,12-13,16H,5-7,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOMXIOOFALKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2786169.png)

![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)
![N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2786172.png)
![1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2786173.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/new.no-structure.jpg)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786177.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)
![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)

